Ethyl 2-(4-(methoxycarbonyl)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate
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Overview
Description
Thiophene is a privileged heterocycle that contains a five-membered ring made up of one sulfur as a heteroatom . Thiophene and its derivatives are essential heterocyclic compounds and show a variety of properties and applications .
Synthesis Analysis
Thiophene derivatives can be synthesized by various methods. The Gewald reaction, for instance, is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives .Molecular Structure Analysis
Thiophene is a five-membered ring made up of one sulfur as a heteroatom with the formula C4H4S .Chemical Reactions Analysis
The interaction between elemental sulfur and NaOtBu enables a facile single-step protocol for the synthesis of thiophene derivatives from 1,3-diynes .Scientific Research Applications
Antimicrobial and Antioxidant Properties
Researchers have synthesized derivatives of Ethyl 2-(4-(methoxycarbonyl)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate and evaluated their antimicrobial and antioxidant activities. These compounds demonstrated significant antibacterial and antifungal properties, as well as profound antioxidant potential, indicating their potential use in the development of new antimicrobial and antioxidant agents (K. Raghavendra et al., 2016).
Synthesis and Cyclization Studies
Another area of application involves the synthesis and intramolecular cyclization of related compounds. These processes have been explored to develop new methods for creating ethyl 2-(5-aryl-2-oxofuran-3(2H)-ylideneamino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylates, showcasing the compound's utility in the synthesis of novel organic molecules with potential pharmaceutical uses (S. Shipilovskikh et al., 2009).
Heterocyclic Synthesis for Anticancer Activity
Ethyl 2-(3-allylthioureido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate, a related compound, has been used as a precursor for synthesizing new heterocycles with significant anticancer activity against the HCT-116 human cancer cell line. This research demonstrates the compound's relevance in the development of new anticancer agents (M. Abdel-Motaal et al., 2020).
Anti-inflammatory and Analgesic Agents
The compound and its derivatives have been synthesized and assessed for their anti-inflammatory and analgesic properties. Studies have shown that these compounds exhibit significant COX-2 inhibitory activity, analgesic activity, and anti-inflammatory effects, indicating their potential as therapeutic agents for treating inflammation and pain (A. Abu‐Hashem et al., 2020).
Anti-rheumatic Applications
Research has also been conducted on the anti-rheumatic potential of Ethyl 2-(2-cyano-3-mercapto-3-(phenylamino) acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate and its metal complexes. These studies have revealed significant antioxidant, analgesic, and anti-rheumatic effects, further highlighting the compound's potential in the development of anti-rheumatic therapies (Y. Sherif & N. Hosny, 2014).
Future Directions
Properties
IUPAC Name |
ethyl 2-[(4-methoxycarbonylbenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO5S/c1-3-26-20(24)16-14-6-4-5-7-15(14)27-18(16)21-17(22)12-8-10-13(11-9-12)19(23)25-2/h8-11H,3-7H2,1-2H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KGWLYOKOHUFIIJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCCC2)NC(=O)C3=CC=C(C=C3)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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